

Ethyl 2-chloro-3-methylisonicotinate structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	<i>Ethyl 2-chloro-3-methylisonicotinate</i>
Cat. No.:	B031184

[Get Quote](#)

Introduction: A Versatile Pyridine Scaffold

Ethyl 2-chloro-3-methylisonicotinate (CAS No. 301666-92-2) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. [1] Its structure, featuring a pyridine core functionalized with a reactive chlorine atom, a methyl group, and an ethyl ester, provides multiple handles for molecular elaboration. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the specific arrangement of substituents on this molecule makes it an ideal starting point for constructing complex, biologically active compounds.

The key to its utility lies in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom, in conjunction with the ester group at the 4-position, activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for cross-coupling reactions, allows for the strategic and controlled introduction of diverse functional groups, enabling the rapid exploration of chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a building block are foundational to its successful application in synthesis.

Core Structural Attributes

The molecule consists of a central pyridine ring with the following substitutions:

- C2 Position: A chlorine atom, which serves as an excellent leaving group in nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.
- C3 Position: A methyl group, which can influence the molecule's conformation and metabolic stability in derivative compounds.
- C4 Position: An ethyl ester group (isonicotinate), which acts as an electron-withdrawing group and can be further modified (e.g., hydrolyzed to a carboxylic acid).

Physicochemical and Spectroscopic Data

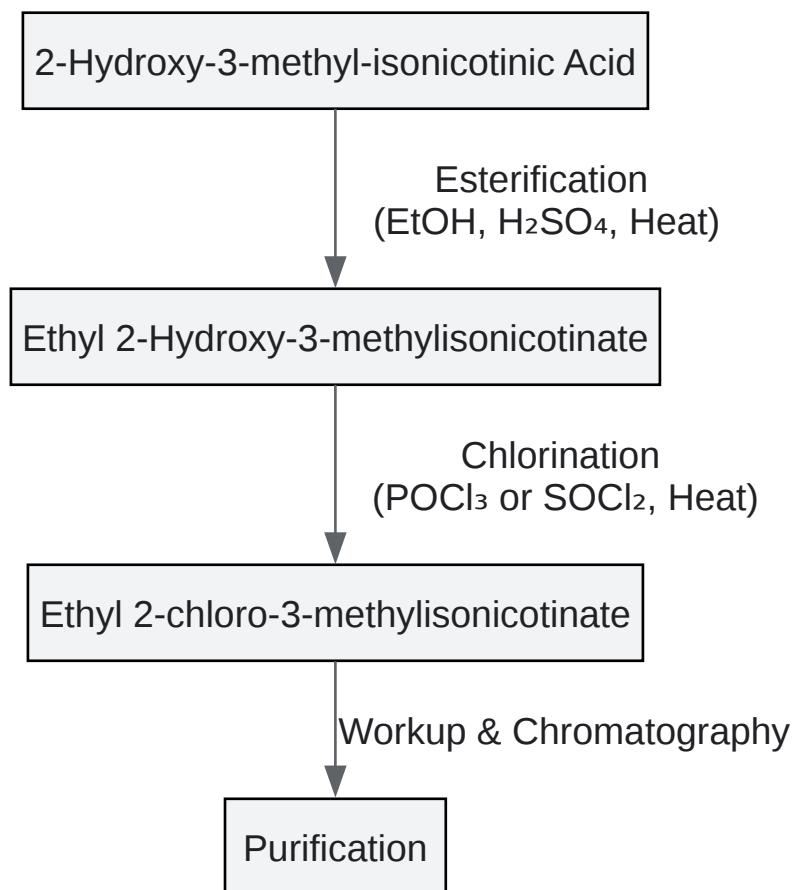
Below is a summary of the key identifiers and properties for **Ethyl 2-chloro-3-methylisonicotinate** and its closely related methyl analog, which is often used for spectroscopic comparison.

Table 1: Key Identifiers and Properties

Property	Value	Source
CAS Number	301666-92-2	[1] [2]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1]
Molecular Weight	199.63 g/mol	[1]
SMILES	O=C(OCC)C1=CC=NC(Cl)=C1 C	[1]
InChI	InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3	[2]
Appearance	Typically a liquid or low-melting solid	General Chemical Knowledge

Structural Elucidation:

The structure of this compound is routinely confirmed using standard analytical techniques. While a public spectrum for the ethyl ester is not readily available, the data for the analogous **Methyl 2-chloro-3-methylisonicotinate** (CAS 787596-41-2) provides a reliable template for interpretation.[3][4][5]


- **^1H NMR Spectroscopy (^1H NMR):** The spectrum of the methyl analog in CDCl_3 shows characteristic pyridine proton signals: a doublet of doublets around δ 8.3 ppm (H-6) and a doublet at δ 7.5 ppm (H-5).[4] For the title ethyl ester, one would expect similar shifts for the pyridine and methyl protons, along with a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm, corresponding to the ethyl group's $-\text{CH}_2-$ and $-\text{CH}_3$ protons, respectively.
- **Mass Spectrometry (MS):** Mass analysis for the methyl analog shows a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 186.14, confirming its molecular weight.[4] For the ethyl ester, the expected $[\text{M}+\text{H}]^+$ peak would be at approximately m/z 200.0, with a characteristic isotopic pattern ($\text{M}+2$) at $\sim\text{m/z}$ 202.0 due to the presence of the ^{37}Cl isotope.

Synthesis and Purification Workflow

The synthesis of **Ethyl 2-chloro-3-methylisonicotinate** typically involves the construction of the substituted pyridine ring followed by chlorination and esterification, or the modification of a pre-existing pyridine scaffold. Below is a representative, field-proven protocol based on common synthetic transformations for this class of compounds.

General Synthetic Strategy

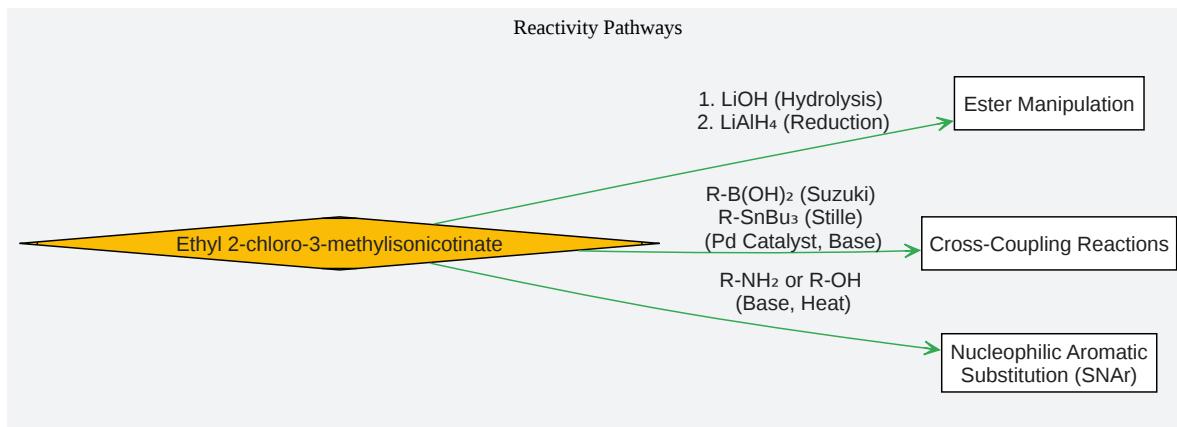
A common and effective approach starts from a 2-hydroxypyridine (pyridone) precursor, which is often more accessible. The hydroxyl group can be readily converted to the target chloro-substituent using standard chlorinating agents.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Ethyl 2-chloro-3-methylisonicotinate**.

Detailed Experimental Protocol: Chlorination of Pyridone Precursor

This protocol describes the chlorination step, a critical transformation in the synthesis.


Disclaimer: This procedure is a representative example and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2-hydroxy-3-methylisonicotinate (1.0 eq).

- **Reagent Addition:** Under a gentle flow of nitrogen, carefully add phosphorus oxychloride (POCl_3 , ~5.0 eq) to the flask at room temperature. Causality: POCl_3 is a powerful and common dehydrating chlorinating agent for converting pyridones to chloropyridines. An excess is used to ensure complete conversion and to serve as the reaction solvent.
- **Reaction:** Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Quenching:** After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This must be done with extreme caution as the quenching of POCl_3 is highly exothermic.
- **Neutralization:** Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO_3) or sodium carbonate (Na_2CO_3) until the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Causality: The product is significantly more soluble in organic solvents than in the aqueous phase, allowing for its efficient separation.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **Ethyl 2-chloro-3-methylisonicotinate**.

Chemical Reactivity and Synthetic Utility

The true value of this building block is demonstrated by its versatile reactivity, which allows for the creation of diverse molecular architectures.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **Ethyl 2-chloro-3-methylisonicotinate**.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is highly susceptible to displacement by a wide range of nucleophiles. This reaction is a cornerstone for introducing diversity.

- **Amination:** Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K_2CO_3) in a polar aprotic solvent (e.g., DMSO, DMF), yields 2-amino-3-methylisonicotinates. These are valuable intermediates for constructing kinase inhibitors and other pharmacologically active molecules.
- **Alkoxylation/Aryloxylation:** Alcohols and phenols, typically as their corresponding sodium or potassium salts (alkoxides/phenoxides), can displace the chloride to form 2-alkoxy or 2-aryloxy derivatives.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond provides a handle for modern cross-coupling chemistry to form new carbon-carbon and carbon-heteroatom bonds.

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) and a base (e.g., K_2CO_3 , Cs_2CO_3) forges a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.
- Buchwald-Hartwig Amination: This provides an alternative, often milder, method for C-N bond formation with a broader substrate scope than traditional SNAr amination.
- Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper co-catalyst system introduces alkynyl substituents.

Ester Group Manipulation

The ethyl ester at the C4 position can be readily transformed:

- Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the ester to a primary alcohol, providing another point for further functionalization.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is a summary and not a substitute for a full Safety Data Sheet (SDS).

- Hazard Classification: While a specific SDS for the title compound is not universally available, related compounds like Ethyl 2-chloronicotinate are classified as harmful if swallowed (Acute toxicity, oral, Category 4), causing skin and serious eye irritation, and may cause respiratory irritation.^[6]
- Precautionary Statements:

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] Wash hands thoroughly after handling.[6][7][8] Use only in a well-ventilated area and wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
- Storage: Store in a cool, well-ventilated place.[7] Keep the container tightly closed. Moisture-sensitive compounds should be stored under an inert gas.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat, is required.[6] All manipulations should be conducted in a chemical fume hood.

Conclusion

Ethyl 2-chloro-3-methylisonicotinate is a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity at the C2 and C4 positions allows for the systematic and predictable construction of complex molecular libraries. The ability to perform both nucleophilic substitution and modern cross-coupling reactions makes it an indispensable tool for drug discovery professionals aiming to develop novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this scaffold to its full potential in the pursuit of new chemical entities.

References

- Appchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. appchemical.com [appchemical.com]
- 2. Buy Online CAS Number 301666-92-2 - TRC - Ethyl 2-Chloro-3-methylisonicotinate | LGC Standards [lgcstandards.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl 2-chloro-3-methylisonicotinate (787596-41-2) for sale [vulcanchem.com]
- 5. METHYL 2-CHLORO-3-METHYLISONICOTINATE(787596-41-2) 1H NMR [m.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Ethyl 2-chloro-3-methylisonicotinate structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031184#ethyl-2-chloro-3-methylisonicotinate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com